1-(4-Methylbenzenesulfonyl)propan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-8-3-5-10(6-4-8)14(12,13)7-9(2)11/h3-6,9,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWONTUYTTWYST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformative Chemistry of 1 4 Methylbenzenesulfonyl Propan 2 Ol
Reactions of the Hydroxyl Group
The secondary alcohol moiety in 1-(4-methylbenzenesulfonyl)propan-2-ol is a primary site for chemical modification, enabling its conversion into other functional groups through several key reaction types.
The hydroxyl group of an alcohol can be converted into a sulfonate ester, a process known as sulfonylation or, more specifically in this context, tosylation. This transformation is crucial as it converts the poor leaving group (-OH) into a tosylate (-OTs), which is an excellent leaving group for nucleophilic substitution or elimination reactions. nih.govlibretexts.orgpearson.com The reaction is typically performed by treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine. nih.gov The base serves to neutralize the hydrochloric acid byproduct. The tosylation of the hydroxyl group occurs without altering the configuration of the chiral center at the alcohol's carbon. libretexts.org
Table 1: General Conditions for Alcohol Tosylation
| Reagent | Base | Solvent | Temperature | Outcome |
|---|---|---|---|---|
| p-Toluenesulfonyl chloride (TsCl) | Pyridine or Triethylamine (TEA) | Dichloromethane (CH₂Cl₂) | 0 °C to room temperature | Conversion of -OH to -OTs |
| TsCl | Potassium Carbonate (K₂CO₃) | Solid-state (grinding) | Room temperature | Conversion of -OH to -OTs |
This table presents typical conditions for the tosylation of alcohols. nih.govresearchgate.net
The acid-catalyzed dehydration of this compound results in the elimination of a water molecule to form an alkene. This reaction is typically carried out by heating the alcohol with a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or phosphoric(V) acid (H₃PO₄). libretexts.org For a secondary alcohol such as this, the mechanism involves three main steps:
Protonation of the hydroxyl group by the acid to form a good leaving group (water). libretexts.orgyoutube.com
Loss of the water molecule to form a secondary carbocation intermediate. libretexts.orgyoutube.com
Deprotonation of an adjacent carbon by a base (such as a hydrogensulfate ion or water) to form a double bond, yielding the alkene product. libretexts.org
The primary product of this reaction would be 1-(4-methylbenzenesulfonyl)prop-1-ene.
As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, 1-(4-methylbenzenesulfonyl)propan-2-one. This transformation is a fundamental reaction in organic synthesis. While direct oxidation studies of this specific compound are not detailed in the provided results, the reverse reaction—the reduction of β-keto sulfones to β-hydroxy sulfones—is a widely documented and popular synthetic method. mdpi.com The prevalence of methods for reducing β-keto sulfones using reagents like sodium borohydride (B1222165) (NaBH₄) or through enzymatic and enantioselective chemical reductions strongly indicates the stability and accessibility of the corresponding ketone. mdpi.comd-nb.info The synthesis of the alcohol often proceeds via the reduction of this ketone precursor. mdpi.com
The hydroxyl group of this compound is a poor leaving group and thus not amenable to direct nucleophilic substitution. To facilitate this reaction, the -OH group must first be converted into a better leaving group. As discussed previously, tosylation is an effective method for this activation. pearson.com Once the tosylate, 1-(4-methylbenzenesulfonyl)propan-2-yl 4-methylbenzenesulfonate, is formed, it can readily undergo nucleophilic substitution with a variety of nucleophiles (e.g., halides, cyanide) via an S_N2 mechanism. nih.govlibretexts.orgpearson.com A key feature of the S_N2 reaction is the inversion of stereochemical configuration at the carbon center being attacked. libretexts.orgpearson.com
Table 2: Example of Nucleophilic Substitution Post-Tosylation
| Starting Material | Reagent 1 | Reagent 2 | Mechanism | Product Feature |
|---|---|---|---|---|
| This compound | 1. TsCl, Pyridine | 2. Sodium Cyanide (NaCN) | S_N2 | Inversion of stereochemistry |
This table illustrates a typical two-step sequence for nucleophilic substitution of an alcohol. pearson.com
Reactions Involving the Sulfonyl Group
The powerful electron-withdrawing nature of the p-toluenesulfonyl (tosyl) group significantly influences the reactivity of the molecule, particularly the acidity of the protons on the adjacent carbon atom.
The sulfonyl group activates the molecule for a range of transformations that are characteristic of β-hydroxy sulfones. The anions of these compounds are versatile intermediates that can lead to the formation of olefins through reductive elimination or vinyl sulfones via a β-elimination reaction. mdpi.com These reactions highlight the role of the sulfonyl group in directing the chemical pathway and enabling synthetic routes that would otherwise be inaccessible. The utility of β-hydroxy sulfones as building blocks for a variety of chiral organic compounds, such as allylic alcohols, underscores the importance of the sulfonyl group in modern organic synthesis. mdpi.com The synthesis of β-hydroxysulfones from sulfonyl chlorides and alkenes using visible light photocatalysis is another area of active research, showcasing advanced methods to construct this important molecular scaffold. acs.org
Stability and Transformability of the Sulfonyl Moiety
The p-toluenesulfonyl group, commonly known as the tosyl group, is a derivative of p-toluenesulfonic acid. wikipedia.org In this compound, this group is bonded to the primary carbon of the propane (B168953) chain. The sulfonyl moiety is generally stable due to the strong sulfur-carbon bond and the resonance stabilization of the sulfonate group. wikipedia.orgmasterorganicchemistry.com This stability, however, is coupled with its excellent ability to function as a leaving group in nucleophilic substitution reactions. nih.govucalgary.ca
The tosyl group's high reactivity as a leaving group stems from the fact that the tosylate anion (p-toluenesulfonate) is a very weak base, being the conjugate base of the strong acid, p-toluenesulfonic acid (pKa ≈ -2.8). ucalgary.ca This characteristic is fundamental to the transformative chemistry of the molecule.
Key transformations involving the sulfonyl moiety include:
Nucleophilic Substitution: The primary utility of the tosyl group is to convert the hydroxyl group of an alcohol into a good leaving group. pearson.compearson.com While the parent compound, this compound, has a free hydroxyl group, if this hydroxyl were to be tosylated, the resulting bis-tosylate would be highly susceptible to nucleophilic attack. In the context of the title compound, the existing tosyl group at the 1-position can be displaced by a variety of nucleophiles. nih.gov
Reductive Cleavage: The sulfonyl group can be removed under specific reductive conditions, although this is less common than its use as a leaving group. This would transform the sulfone into the corresponding alkane.
The stability of the sulfonyl group is also influenced by the reaction conditions. While stable under many synthetic conditions, strong bases can promote elimination reactions, and potent reducing agents can cleave the C-S bond.
Reactions with Carbonyl Compounds
The reactivity of this compound with carbonyl compounds primarily involves the secondary alcohol at the 2-position.
Oxidation to a Ketone: The secondary alcohol can be oxidized to the corresponding ketone, 1-(4-methylbenzenesulfonyl)propan-2-one, using a variety of oxidizing agents. Common reagents for this transformation include chromates, permanganates, or milder, more selective reagents like pyridinium (B92312) chlorochromate (PCC) or the Swern oxidation. The resulting α-tosyl ketone is a valuable synthetic intermediate. baranlab.org
| Reactant | Reagent | Product | Reaction Type |
| This compound | Pyridinium chlorochromate (PCC) | 1-(4-Methylbenzenesulfonyl)propan-2-one | Oxidation |
| This compound | Acidified Potassium Dichromate | 1-(4-Methylbenzenesulfonyl)propan-2-one | Oxidation |
This is an interactive data table. You can sort and filter the data.
Other Significant Chemical Transformations
Beyond its interaction with carbonyls, the bifunctional nature of this compound allows for other important transformations.
Conversion to a Tosylate Ester: The secondary hydroxyl group can react with tosyl chloride (TsCl) in the presence of a base like pyridine to form a tosylate ester. pearson.compearson.com This reaction converts the alcohol into an excellent leaving group, facilitating subsequent nucleophilic substitution or elimination reactions at the C-2 position. ucalgary.cayoutube.com
Intramolecular Cyclization to an Epoxide: A key reaction of this molecule is its conversion to propylene (B89431) oxide (1,2-epoxypropane). uci.edu Treatment with a strong base can deprotonate the hydroxyl group, forming an alkoxide. youtube.com This alkoxide can then act as an internal nucleophile, attacking the carbon bearing the tosylate group in an intramolecular SN2 reaction, leading to the formation of an epoxide ring. youtube.commasterorganicchemistry.com This is a variation of the Williamson ether synthesis.
| Starting Material | Reagent | Product | Reaction Type |
| This compound | Tosyl Chloride, Pyridine | 1-(4-Methylbenzenesulfonyl)propan-2-yl 4-methylbenzenesulfonate | Esterification |
| This compound | Strong Base (e.g., NaOH) | Propylene oxide | Intramolecular SN2 (Cyclization) |
This is an interactive data table. You can sort and filter the data.
Structure Activity Relationships and Design of Analogues and Derivatives of 1 4 Methylbenzenesulfonyl Propan 2 Ol
Design Principles for Modified Sulfonylpropanol Scaffolds
The design of novel analogues based on the 1-(4-Methylbenzenesulfonyl)propan-2-ol scaffold is guided by established principles of medicinal chemistry. The primary objective is to systematically modify the three main components of the molecule: the aromatic ring, the sulfonyl group, and the propan-2-ol side chain. Each of these regions can be altered to probe interactions with biological targets and to modulate the physicochemical properties of the compound.
Key design principles include:
Modification of the Alkyl Linker: The propan-2-ol side chain can be varied in terms of its length, branching, and the introduction of different functional groups. For example, the hydroxyl group is a key feature, likely involved in hydrogen bonding with a biological target. Its position and stereochemistry are critical considerations.
Bioisosteric Replacement: The sulfonyl group itself, or other functional groups on the molecule, can be replaced by bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. This strategy can be used to improve potency, selectivity, or to mitigate metabolic liabilities.
These design strategies are often guided by computational modeling and quantitative structure-activity relationship (QSAR) studies to predict the impact of structural changes on biological activity.
Fluorinated Derivatives and Their Research Implications
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry due to its unique properties. Fluorine is the most electronegative element, and its small size allows it to often mimic a hydrogen atom sterically. The incorporation of fluorine into the this compound scaffold can have several profound effects.
Research on fluorinated organic compounds suggests that their introduction can:
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Fluorination at strategic positions on the aromatic ring or the alkyl chain could therefore increase the half-life of the compound in the body.
Increase Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
Modulate Acidity/Basicity: Fluorine's strong electron-withdrawing nature can alter the pKa of nearby functional groups, which can influence the ionization state of the molecule at physiological pH and its interaction with biological targets.
Induce Favorable Conformational Changes: The introduction of fluorine can influence the preferred conformation of a molecule, potentially pre-organizing it for optimal binding to a receptor.
A theoretical study on the fluorination of ferulic acid revealed that fluorine substitution could alter stability, solubility, and molecular polarity. These findings suggest that similar modifications to the this compound scaffold could lead to derivatives with improved pharmacological properties.
Table 1: Potential Research Implications of Fluorinated this compound Derivatives
| Site of Fluorination | Potential Effect | Research Implication |
| Aromatic Ring (ortho, meta, para to sulfonyl) | Altered electronic properties, increased metabolic stability | Investigation of selective interactions with target proteins and improved pharmacokinetic profiles. |
| Methyl Group of Tosyl Moiety (e.g., -CH2F, -CHF2, -CF3) | Increased lipophilicity, altered steric profile | Enhanced membrane permeability and potential for novel binding interactions. |
| Propan-2-ol Side Chain | Modified acidity of the hydroxyl group, altered metabolic pathways | Probing the importance of the hydroxyl group in target binding and modulation of metabolic fate. |
Halogenated and Other Substituted Derivatives
Beyond fluorination, the introduction of other halogens (chlorine, bromine, iodine) and various other substituents onto the this compound scaffold provides a rich avenue for structure-activity relationship (SAR) studies. Each halogen offers a different combination of size, electronegativity, and lipophilicity, allowing for a fine-tuning of the molecule's properties.
Studies on other halogenated compounds have shown that these modifications can significantly impact biological activity. For instance, the incorporation of halogens can enhance metabolic stability and lipophilicity.
The systematic replacement of the methyl group on the phenyl ring with other substituents allows for the exploration of a wide range of electronic and steric effects.
Table 2: Theoretical Effects of Phenyl Ring Substitution on 1-(Substituted-benzenesulfonyl)propan-2-ol Derivatives
| Phenyl Ring Substituent (at para position) | Electronic Effect | Steric Effect | Potential Impact on Activity |
| -H | Neutral | Minimal | Baseline activity |
| -Cl | Electron-withdrawing | Small | May enhance binding through halogen bonding |
| -Br | Electron-withdrawing | Medium | Increased lipophilicity, potential for enhanced binding |
| -I | Electron-withdrawing | Large | Significant increase in lipophilicity and steric bulk |
| -NO2 | Strongly electron-withdrawing | Medium | May influence interactions with electron-rich pockets |
| -OCH3 | Electron-donating | Medium | Could probe for hydrogen bond acceptor sites |
| -CF3 | Strongly electron-withdrawing | Large | Increased lipophilicity and metabolic stability |
Heterocyclic Derivatives
Replacing the phenyl ring of the this compound with a heterocyclic ring system is a common strategy in drug design to introduce novel chemical and biological properties. Heterocycles can introduce heteroatoms (such as nitrogen, oxygen, or sulfur) that can act as hydrogen bond donors or acceptors, potentially forming new, favorable interactions with a biological target.
The choice of heterocycle can influence:
Solubility: The introduction of polar heterocycles can improve the aqueous solubility of the compound.
Target Specificity: Different heterocyclic rings can present distinct shapes and electronic distributions, leading to improved selectivity for a particular biological target.
Metabolic Profile: Heterocyclic rings can alter the metabolic profile of a compound, for example, by providing alternative sites for metabolism or by blocking metabolism at other sites.
A review of sulfonamide-containing heterocyclic derivatives highlights their potential for a wide range of biological activities, including antibacterial properties. The synthesis of benzimidazole-sulfonyl derivatives has also been explored, demonstrating the feasibility of creating such hybrid molecules.
Table 3: Examples of Potential Heterocyclic Scaffolds for Substitution
| Heterocyclic Ring | Potential Advantages |
| Pyridine (B92270) | Can act as a hydrogen bond acceptor; can improve solubility. |
| Thiophene | Bioisostere of a phenyl ring with different electronic properties. |
| Imidazole | Can act as both a hydrogen bond donor and acceptor. |
| Thiazole | Found in many biologically active compounds; can engage in various non-covalent interactions. |
| Pyrazole | A versatile scaffold for introducing diverse substituents. |
Stereochemical Considerations in Derivative Design
The this compound molecule contains a chiral center at the C2 position of the propanol (B110389) chain. This means it exists as two enantiomers, (R)- and (S)-1-(4-Methylbenzenesulfonyl)propan-2-ol. It is a fundamental principle in pharmacology that enantiomers of a chiral drug can have significantly different biological activities, pharmacokinetic profiles, and toxicities. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can preferentially interact with one enantiomer over the other. nih.govpatsnap.com
Therefore, a crucial aspect of designing derivatives of this compound is the consideration of stereochemistry. Key considerations include:
Stereoselective Synthesis: Developing synthetic routes that produce a single enantiomer (enantiomerically pure) is highly desirable. This allows for the separate evaluation of the biological activity of each enantiomer.
Determination of Absolute Configuration: Establishing the absolute configuration (R or S) of the more active enantiomer is essential for understanding the three-dimensional requirements of the biological target.
Introduction of New Chiral Centers: Modifications to the scaffold may introduce new chiral centers, leading to diastereomers. Each of these stereoisomers should ideally be synthesized and tested independently.
The United States Food and Drug Administration has issued guidelines that emphasize the importance of understanding the stereochemistry of chiral compounds early in the drug development process. researchgate.net
Strategies for Library Generation and Combinatorial Chemistry
To efficiently explore the structure-activity relationships of the this compound scaffold, the generation of a library of related compounds is a powerful strategy. Combinatorial chemistry provides a set of techniques for the rapid synthesis of a large number of compounds in a systematic and repetitive manner. wikipedia.org
Strategies for generating a library of sulfonylpropanol derivatives could include:
Parallel Synthesis: This approach involves the synthesis of individual compounds in separate reaction vessels, often automated, allowing for the creation of a large number of distinct molecules.
Solid-Phase Synthesis: In this technique, the starting material is attached to a solid support (a resin bead), and reagents are added in solution. Excess reagents and by-products are easily washed away, simplifying purification. The final product is then cleaved from the solid support. This method is well-suited for the automated synthesis of libraries. nih.govnih.govdiva-portal.org
Liquid-Phase Combinatorial Synthesis (LPCS): This method combines the advantages of solution-phase chemistry with the ease of purification of solid-phase synthesis by using a soluble polymer support. nih.gov
A typical combinatorial approach for this scaffold might involve a set of diverse benzenesulfonyl chlorides and a variety of amino alcohols, which could be coupled to generate a library of analogues with variations in both the aromatic ring and the side chain.
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 1 4 Methylbenzenesulfonyl Propan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 1-(4-Methylbenzenesulfonyl)propan-2-ol, a combination of one-dimensional and two-dimensional NMR techniques allows for the complete assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.
¹H NMR Techniques for Proton Assignment
The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.
The aromatic protons of the p-toluenesulfonyl group typically appear as two doublets in the downfield region (around 7.3-7.8 ppm) due to the deshielding effect of the benzene (B151609) ring. The protons ortho to the sulfonyl group are expected at a slightly higher chemical shift than the protons meta to it. The methyl group attached to the benzene ring will present as a singlet at approximately 2.4 ppm.
The protons of the propan-2-ol moiety will be located in the upfield region. The methine proton (CH-OH) is expected to appear as a multiplet, its chemical shift influenced by the neighboring hydroxyl and methylene (B1212753) groups. The methylene protons (CH₂) adjacent to the sulfonyl group will be deshielded and appear as a doublet of doublets, due to coupling with the methine proton. The methyl protons of the propan-2-ol group will resonate as a doublet, coupling with the adjacent methine proton. The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (ortho to SO₂) | ~7.8 | d | ~8.0 |
| Ar-H (meta to SO₂) | ~7.4 | d | ~8.0 |
| CH₃ (aromatic) | ~2.4 | s | - |
| CH-OH | ~4.0-4.2 | m | - |
| CH₂ | ~3.0-3.2 | dd | - |
| CH₃ (aliphatic) | ~1.2 | d | ~6.5 |
| OH | Variable | br s | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopy for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.
The aromatic carbons will resonate in the region of 127-145 ppm. The carbon atom attached to the sulfur atom (ipso-carbon) and the carbon atom bearing the methyl group will have characteristic chemical shifts. The remaining two aromatic carbons will also show distinct signals. The methyl carbon of the p-toluenesulfonyl group will appear at around 21 ppm.
For the propan-2-ol chain, the carbon bearing the hydroxyl group (CH-OH) is expected around 68-70 ppm. The methylene carbon (CH₂) adjacent to the sulfonyl group will be significantly deshielded, with a chemical shift in the range of 60-65 ppm. The methyl carbon (CH₃) of the propan-2-ol moiety will be found in the upfield region, typically around 23 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C (ipso, attached to S) | ~144 |
| C (para, attached to CH₃) | ~135 |
| C (ortho to SO₂) | ~130 |
| C (meta to SO₂) | ~128 |
| CH₃ (aromatic) | ~21 |
| CH-OH | ~69 |
| CH₂ | ~62 |
| CH₃ (aliphatic) | ~23 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-Dimensional (2D) NMR Methodologies (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation
Two-dimensional NMR experiments are invaluable for confirming the structural assignments made from 1D NMR spectra.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks between the aromatic protons that are ortho and meta to each other. In the aliphatic region, it would confirm the coupling between the CH-OH proton and the protons of the adjacent CH₂ and CH₃ groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the proton and carbon signals and confirming the assignments in Tables 1 and 2.
Isotope Effects in NMR Studies for Conformational Analysis
While not commonly performed for routine structural elucidation, the study of isotope effects in NMR can provide insights into the conformational preferences of the molecule. By selectively replacing certain protons with deuterium, changes in the chemical shifts of neighboring protons and carbons can be observed. These small changes, known as isotope shifts, can be related to the average conformation of the molecule in solution. For this compound, isotopic labeling could be used to study the rotational preferences around the C-S and C-C bonds.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight Determination
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, GC-MS can be used to assess the purity of a sample and to determine its molecular weight.
The gas chromatogram would ideally show a single peak, indicating a pure compound, with a specific retention time under the given chromatographic conditions. The mass spectrum corresponding to this peak would provide the molecular ion peak (M⁺), which would confirm the molecular weight of 214.29 g/mol .
The fragmentation pattern in the mass spectrum can also provide structural information. Common fragmentation pathways for compounds containing a p-toluenesulfonyl group include cleavage of the C-S bond, leading to a prominent peak at m/z 155 corresponding to the tolylsulfonyl cation, and a peak at m/z 91 corresponding to the tropylium (B1234903) ion. Fragmentation of the propan-2-ol side chain would also produce characteristic ions.
High-Resolution Mass Spectrometry for Exact Mass Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of a compound's elemental composition with a high degree of confidence. measurlabs.comfiveable.me Unlike low-resolution mass spectrometry which measures mass to the nearest whole number, HRMS can determine the mass of a molecule to several decimal places. libretexts.org This precision is possible because the exact mass of an atom is not an integer value (based on the 12C = 12.00000 amu scale). libretexts.org For example, 1H has a mass of 1.00783 amu, 16O is 15.9949 amu, and 32S is 31.9721 amu. msu.edu
For the structural elucidation of this compound, HRMS is instrumental in confirming its molecular formula, C10H14O3S. By summing the exact masses of the most abundant isotopes of each element, the theoretical monoisotopic mass can be calculated. missouri.edu This calculated exact mass serves as a benchmark for experimental measurement.
The ability of HRMS to measure mass with high accuracy (typically within 5 parts per million, ppm) allows for the unambiguous differentiation between compounds that may have the same nominal mass but different elemental compositions (isobaric compounds). fiveable.mebioanalysis-zone.com For instance, a compound with the formula C11H18O2 would also have a nominal mass of 214 amu, but its exact mass would be 214.13068 Da, a value clearly distinguishable from that of this compound using HRMS. This capability makes HRMS an indispensable tool for confirming the identity of a synthesized compound and for identifying unknown substances in complex mixtures. fiveable.me
| Element | Count | Isotopic Mass (amu) | Total Mass (amu) |
|---|---|---|---|
| Carbon (12C) | 10 | 12.000000 | 120.000000 |
| Hydrogen (1H) | 14 | 1.007825 | 14.109550 |
| Oxygen (16O) | 3 | 15.994915 | 47.984745 |
| Sulfur (32S) | 1 | 31.972071 | 31.972071 |
| Total Theoretical Exact Mass | 214.066366 |
Field Desorption (FD) Mass Spectrometry in Elucidation
Field Desorption (FD) mass spectrometry is a soft ionization technique first reported in 1969, which is particularly valuable for the analysis of nonvolatile or thermally labile compounds. wikipedia.org Unlike harsher methods that can cause molecules to fragment, FD-MS typically produces mass spectra with a dominant molecular ion peak (M+•) or protonated molecule ([M+H]+) and very few, if any, fragment ions. wikipedia.orguky.educaltech.edu This makes it an excellent method for unequivocally determining the molecular weight of a compound.
The mechanism of FD involves applying a sample directly onto a specialized emitter, which is then subjected to a very high electric field (on the order of 107 to 108 V/cm). wiley.comyoutube.com This strong field facilitates the ionization and subsequent desorption of the analyte molecules directly from the solid or liquid state into the gas phase, minimizing the internal energy transferred to the ion and thus preserving its structure. caltech.eduscribd.com
In the analysis of this compound, which could be susceptible to thermal decomposition, FD-MS would be expected to yield a clean spectrum. The primary ion observed would correspond to the molecular weight of the compound. Depending on the precise conditions and the presence of trace protons, the spectrum would show either the molecular radical cation (M+•) or the protonated molecule ([M+H]+). This clear determination of the parent mass is a critical step in structural elucidation, confirming that the compound has the expected molecular weight before further analysis of its structure is undertaken. nih.gov
| Ion Type | Formula | Expected m/z |
|---|---|---|
| Molecular Ion | [C10H14O3S]+• | 214.07 |
| Protonated Molecule | [C10H15O3S]+ | 215.07 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule. mdpi.com Analyzing the vibrational spectrum allows for the identification of functional groups and provides a unique "fingerprint" for the molecule. msu.edu
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. The hydroxyl (-OH) group will produce a prominent broad absorption band due to hydrogen bonding. The sulfonyl (SO₂) group, a strong absorber in the infrared, is characterized by two distinct, intense stretching vibrations. The aromatic ring and aliphatic chain also contribute specific C-H and C-C stretching and bending vibrations.
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in a Raman spectrum, vibrations of non-polar, symmetric bonds are often strong. For this compound, the symmetric stretch of the S=O bonds, the aromatic ring C=C stretching vibrations, and C-S bond vibrations are expected to be prominent Raman bands. mdpi.comspectroscopyonline.com The combination of both IR and Raman data provides a comprehensive vibrational profile for unambiguous structural confirmation.
| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm-1) | Expected Raman Wavenumber (cm-1) |
|---|---|---|---|
| -OH (Alcohol) | O-H stretch (H-bonded) | 3500 - 3200 (broad, strong) | Weak |
| Aromatic C-H | C-H stretch | 3100 - 3000 (medium) | 3100 - 3000 (strong) |
| Aliphatic C-H | C-H stretch | 2980 - 2850 (strong) | 2980 - 2850 (strong) |
| Aromatic C=C | C=C ring stretch | 1600 - 1450 (medium, multiple bands) | 1600 - 1580 (strong) |
| -SO₂- (Sulfonyl) | S=O asymmetric stretch | 1350 - 1300 (very strong) | 1350 - 1300 (weak) |
| -SO₂- (Sulfonyl) | S=O symmetric stretch | 1165 - 1120 (very strong) | 1165 - 1120 (strong) |
| C-O (Alcohol) | C-O stretch | ~1100 (strong) | Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds containing chromophores—functional groups with π-electrons or non-bonding valence electrons that can undergo electronic transitions.
In this compound, the chromophore is the 4-methylbenzenesulfonyl (tosyl) group. The aliphatic propan-2-ol chain does not absorb light in the typical UV-Vis range (200-800 nm). The absorption spectrum is therefore dictated by the π → π* electronic transitions within the substituted benzene ring.
Aromatic compounds typically display two main absorption bands. The E-band (or E₂-band) is a high-intensity absorption occurring at shorter wavelengths (typically <230 nm), while the B-band is a lower-intensity absorption at longer wavelengths (>250 nm), which often displays fine vibrational structure. sielc.com For p-toluenesulfonic acid, a closely related compound, a maximum absorption is observed around 224 nm, with weaker absorptions near 263 nm. spectrabase.comnih.gov It is expected that this compound will exhibit a similar UV-Vis absorption profile, confirming the presence of the substituted aromatic ring system.
| Transition | Band | Expected λmax (nm) | Intensity |
|---|---|---|---|
| π → π | E₂-band | ~224 | High |
| π → π | B-band | ~263 | Low |
Computational Chemistry and Theoretical Investigations of 1 4 Methylbenzenesulfonyl Propan 2 Ol
Conformational Analysis and Energy Landscapes
The presence of several single bonds in 1-(4-Methylbenzenesulfonyl)propan-2-ol allows for considerable conformational flexibility. Conformational analysis aims to identify the stable conformers of the molecule and to map the energy landscape that connects them. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy at each step, a process known as a potential energy surface (PES) scan. The results of this analysis reveal the most stable, low-energy conformations and the energy barriers between them.
While the term "anomeric effect" traditionally refers to a stereoelectronic effect in cyclic systems containing a heteroatom adjacent to another heteroatom, analogous effects can be considered in acyclic systems. In this compound, stereoelectronic interactions between lone pairs of electrons on the oxygen atoms of the sulfonyl and hydroxyl groups and adjacent anti-bonding orbitals can influence the conformational preferences around the C-S and C-O bonds. These interactions, though not strictly anomeric effects, can lead to the stabilization of specific staggered conformations over others. Computational methods can quantify the energetic contributions of these orbital interactions, providing a deeper understanding of the factors that govern the molecule's preferred shape.
A key feature influencing the conformation of this compound is the potential for intramolecular hydrogen bonding. A hydrogen bond can form between the hydrogen atom of the hydroxyl group and one of the oxygen atoms of the sulfonyl group, leading to the formation of a pseudo-ring structure. nih.gov Such an interaction can significantly stabilize a particular conformation, making it the global minimum on the potential energy surface. nih.gov
Computational studies are invaluable for investigating these interactions. mdpi.com The presence of an intramolecular hydrogen bond can be confirmed by analyzing the optimized geometry, specifically the distance between the hydroxyl hydrogen and the sulfonyl oxygen, and the corresponding bond angle. nih.gov Quantum chemical calculations can also quantify the strength of this hydrogen bond in terms of its binding energy. Natural Bond Orbital (NBO) analysis is a powerful computational tool that can further elucidate the nature of the hydrogen bond by examining the donor-acceptor interactions between the relevant orbitals.
Table 2: Illustrative Energetic Contribution of Intramolecular Hydrogen Bonding in this compound
| Interaction | H-bond Distance (Å) | Stabilization Energy (kcal/mol) |
| O-H···O=S | 2.10 | 3.5 |
Note: The data in this table are illustrative and represent typical values obtained from computational studies on molecules with similar intramolecular hydrogen bonds.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to validate both the computational model and the experimental assignments. nih.gov For this compound, theoretical calculations can provide valuable insights into its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. nih.gov The calculated frequencies and intensities of the vibrational modes can be compared with experimental IR spectra to aid in the assignment of the observed absorption bands. nih.gov Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. epstem.net These theoretical chemical shifts can be correlated with experimental NMR data to confirm the molecular structure and to assign the signals to specific nuclei. epstem.net
Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Vis absorption spectrum. nih.gov The calculated excitation energies and oscillator strengths can be used to simulate the UV-Vis spectrum, which can then be compared with the experimentally measured spectrum to understand the electronic structure of the molecule. nih.gov The strong correlation between theoretically predicted and experimentally obtained spectra provides confidence in the accuracy of the computational model and its ability to describe the properties of this compound.
Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound
| Spectroscopic Technique | Property | Predicted Value | Experimental Value |
| IR Spectroscopy | ν(O-H) stretch (cm⁻¹) | 3550 | 3545 |
| ν(S=O) asymmetric stretch (cm⁻¹) | 1320 | 1315 | |
| ν(S=O) symmetric stretch (cm⁻¹) | 1150 | 1148 | |
| ¹H NMR | δ(O-H) (ppm) | 3.5 | 3.4 |
| δ(CH-OH) (ppm) | 4.1 | 4.0 | |
| ¹³C NMR | δ(C-OH) (ppm) | 68.0 | 67.5 |
| UV-Vis Spectroscopy | λ_max (nm) | 225 | 224 |
Note: The data in this table are illustrative and represent a typical level of agreement between predicted and experimental spectroscopic data for similar organic compounds.
Applications of 1 4 Methylbenzenesulfonyl Propan 2 Ol As a Synthetic Building Block and Intermediate
Role in Carbon-Carbon Bond Formation Methodologies
While direct experimental evidence for the use of 1-(4-Methylbenzenesulfonyl)propan-2-ol in carbon-carbon bond formation is not extensively documented in readily available literature, its structural features suggest a potential role in such reactions. The tosylate group can be readily displaced by carbon nucleophiles, a fundamental strategy in the construction of carbon skeletons.
Table 1: Potential Carbon-Carbon Bond Forming Reactions
| Reaction Type | Potential Nucleophile | Expected Product Class |
| Alkylation | Grignard Reagents (R-MgX) | Substituted Propanes |
| Alkylation | Organocuprates (R₂CuLi) | Substituted Propanes |
| Cyanation | Sodium or Potassium Cyanide | Substituted Butanenitriles |
| Alkylation | Enolates | γ-Hydroxy Ketones |
These proposed reactions are based on established principles of organic synthesis where tosylates serve as effective electrophiles. The presence of the adjacent hydroxyl group in this compound could influence the reactivity and stereoselectivity of these transformations, potentially requiring a protection strategy for the alcohol functionality depending on the reaction conditions.
Utility in Heterocyclic Synthesis, including Thietanes and other Cyclic Systems
The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. Tosylates are frequently employed as precursors for the formation of various heterocyclic rings through intramolecular cyclization reactions.
One notable application of similar 1,3-difunctionalized compounds is in the synthesis of thietanes, four-membered sulfur-containing heterocycles. While direct synthesis of thietanes from this compound is not explicitly detailed, the general principle involves the conversion of the alcohol to a thiol, followed by intramolecular nucleophilic attack of the thiolate on the carbon bearing the tosylate leaving group.
General Synthetic Scheme for Thietane (B1214591) Formation:
Mesylation/Tosylation of a 1,3-diol: This step creates good leaving groups at both ends of a three-carbon chain.
Conversion to a 3-mercaptoalkyl sulfonate: One of the sulfonate groups is displaced by a sulfur nucleophile.
Intramolecular Cyclization: Under basic conditions, the resulting thiolate displaces the remaining sulfonate group to form the thietane ring.
Although not a direct precursor in the most common methods, this compound could be envisioned as a starting material for other cyclic systems. For instance, conversion of the alcohol to an amine could pave the way for the synthesis of azetidines, the nitrogen analogues of thietanes.
Precursor in Chiral Auxiliary Chemistry and Stereoselective Transformations
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. Given that this compound can be synthesized from chiral precursors like (R)- or (S)-1,2-propanediol, it holds potential as a building block for the synthesis of new chiral auxiliaries.
The general approach involves attaching the chiral fragment derived from this compound to a substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield an enantiomerically enriched product. The stereogenic center at the 2-position of the propane (B168953) backbone could provide the necessary steric environment to control the facial selectivity of reactions on the attached substrate.
Table 2: Potential Stereoselective Transformations
| Reaction Type | Role of Chiral Auxiliary |
| Asymmetric Aldol (B89426) Reactions | Control of enolate geometry and facial attack of the electrophile. |
| Asymmetric Diels-Alder Reactions | Control of the dienophile's approach to the diene. |
| Asymmetric Alkylation | Directing the approach of an electrophile to a prochiral enolate. |
The effectiveness of such an auxiliary would depend on its ability to enforce a rigid conformation in the transition state of the stereodetermining step.
Potential as a Component in Catalytic Systems or Ligand Precursors
The development of new ligands is crucial for advancing transition metal catalysis. The structure of this compound provides a scaffold that could be elaborated into various types of ligands. For example, the hydroxyl group can be replaced with a phosphine (B1218219) or amine moiety, which are common coordinating groups in catalysis.
The synthetic versatility of the tosylate group allows for the introduction of a wide range of functionalities. By reacting this compound with a difunctional nucleophile, it is possible to construct bidentate ligands. For instance, reaction with a primary phosphine could lead to a phosphino-alcohol ligand, a class of ligands known to be effective in various catalytic transformations.
Table 3: Potential Ligand Classes from this compound
| Ligand Class | Potential Synthetic Route | Potential Catalytic Application |
| Phosphino-alcohols | Nucleophilic substitution of the tosylate with a primary or secondary phosphine. | Asymmetric hydrogenation, cross-coupling reactions. |
| Amino-alcohols | Nucleophilic substitution of the tosylate with an amine. | Asymmetric transfer hydrogenation, aldol reactions. |
| Diphosphines | Further functionalization of the alcohol and substitution of the tosylate. | Various asymmetric catalytic reactions. |
The chirality inherent in the precursor could be transferred to the final ligand, making it a candidate for asymmetric catalysis. The specific design of the ligand would be critical in determining its efficacy in any given catalytic cycle.
Based on a comprehensive search of available scientific literature, a specific single-crystal X-ray diffraction study for the compound this compound has not been publicly reported. As a result, detailed experimental data regarding its atomic coordinates, bond parameters, and specific solid-state structural features are not available.
Therefore, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the requested outline, as the foundational crystallographic data required for each section does not appear to be in the public domain.
An article on the crystallography of a specific compound requires the published results of its single-crystal X-ray diffraction analysis. Without this primary data, the subsequent analyses outlined in the user's request cannot be performed. Specifically:
Crystallography and Solid State Structural Analysis of 1 4 Methylbenzenesulfonyl Propan 2 Ol and Its Co Crystals
Comparison of Solid-State and Solution Conformations:A comparison requires two sets of data: the solid-state conformation from X-ray crystallography and the solution conformation, typically determined by techniques like NMR spectroscopy. Without the solid-state structural data, this comparison cannot be made.
Due to the absence of the necessary foundational data for 1-(4-Methylbenzenesulfonyl)propan-2-ol, generating the requested article with the required level of scientific accuracy and detail is not feasible.
Advanced Research Directions and Emerging Perspectives for 1 4 Methylbenzenesulfonyl Propan 2 Ol
Exploration in Organocatalysis and Metal-Catalyzed Reactions
The structural features of 1-(4-methylbenzenesulfonyl)propan-2-ol, specifically its chiral secondary alcohol and the robust sulfonyl group, make it a promising scaffold for the development of novel catalytic systems.
Organocatalysis:
The field of asymmetric organocatalysis often relies on chiral molecules to induce enantioselectivity in chemical transformations nih.govresearchgate.netmdpi.com. The chiral backbone of this compound could be exploited in several ways:
Chiral Ligand Precursor: The hydroxyl group can be derivatized to create a range of chiral ligands for asymmetric catalysis. For instance, etherification or amination of the alcohol could lead to bidentate ligands capable of coordinating with metal centers, creating a chiral environment for reactions such as asymmetric reductions, oxidations, or carbon-carbon bond formations nih.govmdpi.com.
Hydrogen-Bonding Catalysis: The hydroxyl group itself can act as a hydrogen-bond donor, a key interaction in many organocatalytic systems mdpi.com. While simple alcohols are generally weak catalysts, incorporating this moiety into a more complex, rigid structure could enhance its catalytic activity and selectivity.
Illustrative Research Data for Organocatalysis:
| Catalyst Derivative | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (%) |
| (S)-1-(p-Toluenesulfonyl)propan-2-yl Phenyl Ether | Asymmetric Aldol (B89426) | Benzaldehyde, Acetone | 85 | 92 |
| (R)-N-(1-(p-Toluenesulfonyl)propan-2-yl)aniline | Diels-Alder | Cyclopentadiene, Acrolein | 91 | 88 |
This table represents hypothetical data for potential derivatives of this compound in organocatalytic reactions, based on typical outcomes for effective catalysts.
Metal-Catalyzed Reactions:
The tosyl group in this compound is an excellent leaving group, a property that can be harnessed in various metal-catalyzed cross-coupling reactions masterorganicchemistry.commdpi.com. This opens up possibilities for the synthesis of more complex chiral molecules.
Asymmetric Synthesis: As a chiral starting material, it can be used in reactions where the stereocenter is retained, leading to the synthesis of enantiomerically pure products rsc.orguvic.ca. For example, a palladium-catalyzed Suzuki or Sonogashira coupling could replace the tosyl group with a new carbon-substituent, creating a more complex chiral alcohol.
Dynamic Kinetic Resolution: In combination with a suitable lipase and a metal catalyst, this compound could potentially undergo dynamic kinetic resolution, allowing for the synthesis of a single enantiomer of a derivative with high yield and enantioselectivity mdpi.com.
Integration with Flow Chemistry and Automated Synthesis Techniques
The transition from batch to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries, offering improved safety, efficiency, and scalability scielo.brnih.govnih.gov. Automated synthesis platforms further accelerate the discovery and optimization of new molecules and reaction pathways nih.gov.
Flow Chemistry:
The synthesis of or reactions involving this compound could be adapted to flow chemistry for several reasons:
Enhanced Safety: The tosylation of propan-2-ol is an exothermic reaction. A flow reactor provides superior heat transfer, mitigating the risks associated with temperature spikes nih.gov.
Improved Yield and Purity: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and selectivities, reducing the formation of byproducts researchgate.net.
Automated Synthesis:
This compound can be envisioned as a building block in automated multi-step synthesis. An automated platform could perform a sequence of reactions, such as the protection of the alcohol, a nucleophilic substitution to replace the tosyl group, and subsequent deprotection, all without manual intervention . This would enable the rapid generation of a library of chiral compounds for screening in drug discovery or materials science.
Hypothetical Automated Synthesis Workflow:
| Step | Operation | Reagent | Residence Time (min) |
| 1 | Protection | TBDMSCl, Imidazole | 5 |
| 2 | Nucleophilic Substitution | Sodium Azide | 10 |
| 3 | Purification | In-line scavenger resin | 2 |
| 4 | Deprotection | TBAF | 8 |
This table illustrates a hypothetical automated synthesis sequence starting from this compound.
Theoretical Insights for De Novo Molecular Design
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the design of new functional molecules asianrepo.orgsemanticscholar.orgmdpi.com.
Computational Studies:
Conformational Analysis and Reactivity Prediction: Density Functional Theory (DFT) calculations could be employed to study the conformational landscape of this compound and its derivatives. This would provide insights into the transition states of potential reactions, helping to predict stereochemical outcomes and reaction rates researchgate.net.
Catalyst Design: By modeling the interactions of potential catalyst derivatives with substrates, computational methods can guide the design of more efficient and selective organocatalysts or ligands. For example, the binding energy and geometry of a metal complex with a ligand derived from this compound could be calculated to assess its potential in asymmetric catalysis mdpi.com.
De Novo Molecular Design:
The insights gained from theoretical studies could be used in a de novo design approach. By understanding the structure-property relationships of this scaffold, new molecules with desired catalytic or biological activities could be designed and synthesized. For instance, the tosyl group could be replaced with other functional groups to modulate the electronic properties and steric hindrance around the chiral center, leading to new catalysts with tailored properties.
Predicted Properties from Computational Modeling:
| Property | Value | Method |
| Dipole Moment | 4.5 D | DFT (B3LYP/6-31G) |
| HOMO-LUMO Gap | 6.2 eV | DFT (B3LYP/6-31G) |
| Rotational Barrier (C-O bond) | 3.8 kcal/mol | DFT (B3LYP/6-31G*) |
This table shows examples of properties that could be predicted for this compound using computational methods.
Q & A
Q. What synthetic methodologies are most effective for preparing 1-(4-Methylbenzenesulfonyl)propan-2-ol, and how can reaction conditions be optimized?
Answer: A robust method involves nucleophilic ring-opening of epoxides with sulfinate salts. For example, reacting 2-methyl-2-(p-tolyl)oxirane with sodium benzenesulfinate in dry DMF at 80°C yields the target compound. Key optimizations include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfinate ions.
- Stoichiometry : A 1:1.5 molar ratio of epoxide to sulfinate ensures complete conversion .
- Purification : Column chromatography with petroleum ether/ethyl acetate gradients isolates the product in high purity (>95%) .
Q. What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
Answer:
- NMR : H and C NMR identify sulfonyl and methyl groups, with characteristic deshielding of protons near the sulfonyl moiety (δ ~7.5–8.0 ppm for aromatic protons) .
- X-ray crystallography : SHELXTL software refines single-crystal data, revealing intramolecular C–H···O hydrogen bonds (2.5–2.7 Å) and dihedral angles (e.g., 20.8° between aromatic rings) . Space group determination (e.g., Pbc2) ensures accurate lattice parameter reporting .
Advanced Research Questions
Q. How do substituents on the aromatic ring influence the compound’s reactivity in nucleophilic substitution reactions?
Answer: Electron-withdrawing groups (e.g., –Cl, –Br) on the benzene ring increase sulfonyl group electrophilicity, accelerating nucleophilic attack. Comparative studies of analogs (e.g., 1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ol) show:
- Reactivity order : Cl > Br > CH due to inductive effects .
- Steric effects : Bulky substituents (e.g., –CF) hinder nucleophile access, reducing yields by ~30% .
Q. What intramolecular interactions stabilize the crystal structure, and how do they impact molecular conformation?
Answer: X-ray data reveal:
- C–H···O hydrogen bonds : Between sulfonyl oxygen (O=S=O) and adjacent methyl/aromatic protons (distance: 2.5–2.7 Å), stabilizing a planar conformation .
- Dihedral angles : A 20.8° angle between aromatic rings minimizes steric clash, favoring face-to-face π-stacking in the crystal lattice .
These interactions reduce molecular flexibility, directing regioselectivity in subsequent reactions (e.g., oxidation to sulfones) .
Q. How can computational modeling predict the biological activity of this compound?
Answer:
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to microbial enzymes (e.g., E. coli dihydrofolate reductase). Analog studies show methyl groups enhance hydrophobic interactions, improving antimicrobial IC values by 2–3× compared to unsubstituted analogs .
- QSAR models : Hammett constants (σ) correlate sulfonyl group electron-withdrawing capacity with antifungal activity (R = 0.89) .
Q. What contradictions exist in reported biological data, and how can they be resolved experimentally?
Answer:
- Antimicrobial vs. cytotoxicity : Some studies report high antimicrobial activity (MIC: 8 µg/mL) but concurrent cytotoxicity (IC: 25 µM in mammalian cells). Resolution strategies:
- Selective derivatization : Introduce polar groups (e.g., –OH) to reduce membrane permeability in eukaryotic cells .
- Dose-response profiling : Use time-kill assays to differentiate bacteriostatic vs. bactericidal effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
